(5-Iodo-2-methylphenyl)methanamine
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Overview
Description
(5-Iodo-2-methylphenyl)methanamine is an organic compound with the molecular formula C8H10IN It is a derivative of methanamine where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methylphenyl)methanamine typically involves the iodination of 2-methylphenylmethanamine. One common method includes the following steps:
Nitration: 2-Methylphenylmethanamine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PhI(OAc)2 and TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
(5-Iodo-2-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methylphenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(5-Iodo-2-methylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
2-Methylphenylmethanamine: Lacks the iodine substitution.
5-Iodo-2-methylbenzoic acid: Contains a carboxylic acid group instead of an amine group.
Properties
IUPAC Name |
(5-iodo-2-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHKTGMAQQHULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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